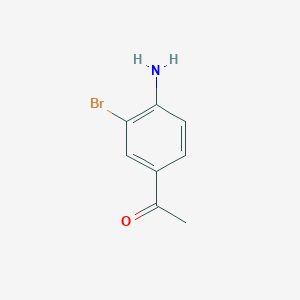

1-(4-Amino-3-bromo-phenyl)-ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-amino-3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMVJBACZFHISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363933 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56759-32-1 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(4-Amino-3-bromo-phenyl)-ethanone (CAS 56759-32-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(4-Amino-3-bromo-phenyl)-ethanone, CAS number 56759-32-1. It includes a summary of its chemical and physical properties, detailed synthesis protocols, and a discussion of its current and potential applications in organic synthesis and pharmaceutical research. This guide is intended to be a valuable resource for professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted acetophenone derivative. The presence of an amino group, a bromine atom, and a ketone functional group makes it a versatile intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56759-32-1 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| IUPAC Name | 1-(4-amino-3-bromophenyl)ethanone | [1][2] |

| Synonyms | 4-Amino-3-bromoacetophenone, 4'-Amino-3'-bromoacetophenone | [3] |

| Melting Point | 59-62 °C | [1][3][4] |

| Boiling Point | 344.1 °C at 760 mmHg | [1][3][4] |

| Density | 1.5 g/cm³ (predicted) | [1][3] |

| Appearance | Solid | [4][5] |

| Purity | ≥95% | [5] |

| Storage | Room temperature, in a dry, dark place under an inert atmosphere. | [4][5] |

| InChI Key | ASMVJBACZFHISI-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(=O)C1=CC(=C(C=C1)N)Br | [1] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the bromination of 4-aminoacetophenone.

Synthesis via Bromination of 4-Aminoacetophenone

A common and effective method for the synthesis of this compound is the electrophilic bromination of 1-(4-aminophenyl)ethanone (4-aminoacetophenone) using N-bromosuccinimide (NBS) as the brominating agent.[6]

Experimental Protocol:

-

Dissolution: Dissolve 1-(4-aminophenyl)ethanone (1 equivalent) in a suitable solvent such as acetonitrile or toluene in a reaction flask.[6]

-

Addition of Brominating Agent: While stirring, slowly add N-bromosuccinimide (1 to 1.1 equivalents) to the solution. The addition can be done in portions to control the reaction temperature.[6] For reactions in toluene, the mixture can be warmed to approximately 40°C before and during the addition of NBS.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a period ranging from several hours to 20 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

-

Work-up:

-

Once the reaction is complete, evaporate the solvent under reduced pressure.[6]

-

Dissolve the resulting residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium hydrogen carbonate and then with saturated brine to remove any unreacted NBS and other aqueous-soluble impurities.[6]

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

-

Purification: Evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain 1-(4-amino-3-bromophenyl)ethanone as a solid.[6]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.

-

Intermediate in Organic Synthesis: It serves as a key intermediate for the synthesis of more complex molecules.[1] The amino and bromo groups are sites for nucleophilic substitution and cross-coupling reactions, respectively, while the ketone can be modified through various reactions such as reduction or condensation.

-

Pharmaceutical Research: The structural motif of this compound is of interest in drug discovery.[1] It can be used as a starting material for the synthesis of novel heterocyclic compounds and other potential lead compounds for various therapeutic targets.

Spectroscopic Data

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a valuable tool for confirming the molecular formula of the synthesized compound. The expected exact mass can be calculated and compared with the experimental value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group. The substitution pattern on the aromatic ring would lead to a specific splitting pattern for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the carbon atoms attached to the amino, bromo, and acetyl groups, as well as the unsubstituted aromatic carbons), and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-Br stretching, as well as bands associated with the aromatic ring.

Safety Information

Based on available safety data, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Pictogram: GHS07 (Exclamation mark).[5]

-

Signal Word: Warning.[5]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a synthetically useful compound with significant potential as an intermediate in the preparation of more complex molecules, including those with potential pharmaceutical applications. This guide provides a foundational understanding of its properties, synthesis, and handling for researchers and developers in the chemical and pharmaceutical sciences. Further research into the biological activities of derivatives of this compound could open new avenues in drug discovery.

References

physical properties of 1-(4-Amino-3-bromo-phenyl)-ethanone

An In-depth Technical Guide on the Physical Properties of 1-(4-Amino-3-bromo-phenyl)-ethanone

Introduction

This compound, identified by CAS number 56759-32-1, is an organic compound with applications in organic synthesis and pharmaceutical research. Its molecular structure, featuring an ethanone group, a phenyl ring, an amino group, and a bromine atom, gives rise to specific physical characteristics that are crucial for its handling, application, and integration into synthetic pathways. This guide provides a detailed overview of its core physical properties, the experimental methods for their determination, and a conceptual workflow for its characterization.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for predicting the compound's behavior in various physical and chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO | |

| Molecular Weight | 214.06 g/mol | |

| CAS Number | 56759-32-1 | |

| Melting Point | 59-62 °C | |

| Boiling Point | 344.1 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 161.9 ± 23.7 °C | |

| Refractive Index | 1.608 | |

| Polar Surface Area (PSA) | 43.1 Ų | |

| LogP (XLogP3) | 1.6 |

Experimental Protocols

The determination of the physical properties listed above requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-phase of this compound transitions to the liquid phase.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of crystalline this compound is finely ground using a mortar and pestle to ensure uniform particle size.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to allow the sample to fall to the bottom.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. The reported melting point is this range (e.g., 59-62 °C).

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle

-

Thermometer with appropriate range

-

Boiling chips

Procedure:

-

Apparatus Assembly: A small volume of this compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of its bulb is

Technical Guide: Physicochemical Properties and Analysis of 1-(4-Amino-3-bromo-phenyl)-ethanone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular properties of 1-(4-Amino-3-bromo-phenyl)-ethanone, a compound of interest in organic synthesis and pharmaceutical research. This document outlines its fundamental physicochemical characteristics and presents a generalized experimental protocol for its analysis.

Core Compound Properties

This compound, with the CAS number 56759-32-1, is an aromatic ketone.[1][2] Its structure features a phenyl ring substituted with an amino group, a bromine atom, and an acetyl group, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C8H8BrNO | [1][2][3][4][5][6] |

| Molecular Weight | 214.06 g/mol | [1][3][4][5] |

| Exact Mass | 212.978912 u | [4][6] |

| Melting Point | 59-62 °C | [1][4] |

| Boiling Point | 344.1 °C at 760 mmHg | [1][4] |

| Density | 1.5±0.1 g/cm³ | [1][4] |

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.

Experimental Protocols

While specific experimental conditions can vary, the following provides a generalized protocol for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC), a common analytical technique.

Protocol: Purity Assessment by HPLC

1. Objective: To determine the purity of a sample of this compound by reverse-phase HPLC with UV detection.

2. Materials and Reagents:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (optional, for mobile phase modification)

-

Volumetric flasks

-

Pipettes

-

HPLC vials

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

A UV-Vis detector

-

An autosampler

-

A column oven

-

4. Sample Preparation:

-

Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.

-

From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

-

Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-20 min: 10% B to 90% B

-

20-25 min: Hold at 90% B

-

25-26 min: 90% B to 10% B

-

26-30 min: Hold at 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

6. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

-

Inject a blank (mobile phase) to ensure a clean baseline.

-

Inject the prepared sample solution.

-

Acquire the chromatogram for 30 minutes.

7. Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the area percentage of the main peak corresponding to this compound to determine the purity of the sample.

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

References

In-Depth Technical Guide: Solubility of 4-amino-3-bromoacetophenone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 4-amino-3-bromoacetophenone. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines its expected qualitative solubility based on the known properties of structurally similar molecules: 4'-bromoacetophenone and 4-aminoacetophenone. Furthermore, this guide details standardized experimental protocols for the precise determination of the solubility of crystalline aromatic compounds like 4-amino-3-bromoacetophenone, enabling researchers to generate the necessary data in-house. Visual workflows and logical diagrams are included to facilitate a clear understanding of the experimental procedures and the principles of solubility.

Introduction

4-amino-3-bromoacetophenone is an aromatic ketone of interest in medicinal chemistry and organic synthesis. Its substitution pattern, featuring an amino group, a bromine atom, and an acetyl group on a benzene ring, suggests a compound with moderate polarity. Understanding its solubility is critical for a range of applications, including reaction condition optimization, formulation development, and predicting bioavailability in drug discovery processes. This guide addresses the current knowledge gap regarding its solubility and provides the necessary tools for its experimental determination.

Solubility Profile

As of the date of this document, specific quantitative solubility data for 4-amino-3-bromoacetophenone in various solvents is not available in the public domain. However, by examining the solubility of its structural analogs, a qualitative and predictive solubility profile can be established.

Data Presentation: Qualitative Solubility of 4-amino-3-bromoacetophenone and Analogs

The following table summarizes the known qualitative solubility of 4-amino-3-bromoacetophenone and its structurally related compounds. This information is crucial for solvent selection in experimental and synthetic settings.

| Compound | Water | Polar Aprotic Solvents (e.g., DMSO, DMF) | Alcohols (e.g., Ethanol, Methanol) | Halogenated Solvents (e.g., Chloroform, Dichloromethane) | Non-Polar Aromatic Solvents (e.g., Benzene, Toluene) | Ethers (e.g., Diethyl ether) |

| 4-amino-3-bromoacetophenone | Insoluble (predicted) | Soluble (predicted) | Soluble (predicted) | Soluble (predicted) | Sparingly Soluble (predicted) | Soluble (predicted) |

| 4'-Bromoacetophenone | Insoluble[1][2][3] | Likely Soluble | Soluble[2] | Soluble[1][2][3] | Soluble[2] | Soluble[2] |

| 4-Aminoacetophenone | Sparingly soluble in cold water, soluble in hot water[4][5] | Soluble | Soluble[4][5] | Soluble[6] | Sparingly Soluble[4] | Soluble[4][5] |

Note: The solubility of 4-aminoacetophenone is influenced by pH; it is soluble in 1M HCl but not in 1M NaOH[7]. This is due to the protonation of the amino group in acidic conditions, forming a more soluble salt. A similar behavior can be anticipated for 4-amino-3-bromoacetophenone.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for 4-amino-3-bromoacetophenone, a standardized experimental protocol is required. The following section details a general procedure for the gravimetric and spectroscopic determination of solubility for a crystalline organic compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[8][9][10][11] It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Materials and Equipment:

-

4-amino-3-bromoacetophenone (solid)

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 4-amino-3-bromoacetophenone to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Filtration: Once equilibrium is achieved, carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dried solute per volume of the solvent.

Spectroscopic Method

For compounds with a chromophore, such as 4-amino-3-bromoacetophenone, UV-Vis spectroscopy offers a rapid and sensitive method for solubility determination.[12]

Materials and Equipment:

-

Same as for the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-amino-3-bromoacetophenone of known concentrations in the chosen solvent.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution and Filtration: Follow steps 1-3 of the gravimetric method.

-

Dilution and Measurement: Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the original concentration in the saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using either the gravimetric or spectroscopic method.

Caption: General workflow for solubility determination.

Logical Relationship of Solubility Based on Solvent Polarity

This diagram illustrates the expected solubility of a moderately polar compound like 4-amino-3-bromoacetophenone in solvents of varying polarities.

Caption: Predicted solubility based on solvent polarity.

Conclusion

While quantitative solubility data for 4-amino-3-bromoacetophenone is not currently documented, a qualitative assessment based on its structural analogs suggests it is likely soluble in polar aprotic and alcoholic solvents and sparingly soluble to insoluble in water and non-polar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed gravimetric and spectroscopic protocols provided in this guide offer a clear path to generating this critical data. The accompanying diagrams visually summarize the experimental process and the fundamental principles of solubility, providing a comprehensive resource for the scientific community.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4'-Aminoacetophenone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 7. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Amino-3-bromo-phenyl)-ethanone safety and handling

An In-depth Technical Guide to the Safety and Handling of 1-(4-Amino-3-bromo-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 56759-32-1). Due to the limited availability of specific toxicological data for this compound, this guide incorporates information on structurally similar compounds, such as aromatic amines and brominated aromatic compounds, to provide a thorough understanding of the potential hazards. All personnel handling this compound should be adequately trained in the safe handling of hazardous chemicals.

Chemical and Physical Properties

This compound is a member of the aminophenyl ethanone family.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 56759-32-1 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Melting Point | 59-62 °C | [1] |

| Boiling Point | 344.1 °C at 760 mmHg | [1] |

| Density | 1.535 g/cm³ (predicted) | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in organic solvents like ethanol and ether; less soluble in water. | [3] |

Hazard Identification and GHS Classification

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6] |

| Skin Irritation | 2 | H315: Causes skin irritation.[7] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[8] |

| Carcinogenicity | 2 (Suspected) | H351: Suspected of causing cancer. |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[7] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects. |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

| Code | Statement |

| P201 | Obtain special instructions before use. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[7] |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| P308+P313 | IF exposed or concerned: Get medical advice/attention. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[7] |

Toxicological Information

Specific toxicological data for this compound, such as LD50 or LC50 values, are not available.[9] However, due to its chemical structure, it should be handled as a potentially hazardous substance. Primary aromatic amines are known to be readily absorbed through the skin and can be carcinogenic and mutagenic.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of 4-aminoacetophenone using N-bromosuccinimide (NBS).[10]

Materials:

-

4-Aminoacetophenone

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 4-aminoacetophenone (10.0 g, 74.0 mmol) in acetonitrile (50 mL).

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (13.8 g, 77.7 mmol) in acetonitrile (30 mL) dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash successively with saturated aqueous sodium hydrogen carbonate solution and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Slowly add hot water to the solution until it becomes slightly cloudy.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for the analysis of this compound.[11]

Typical Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detector: UV detector set at a wavelength where the compound has maximum absorbance.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Safety and Handling

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.[12]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Spills and Waste Disposal

Spill Response:

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

For larger spills, evacuate the area and contact environmental health and safety personnel.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

As a brominated organic compound, it should be disposed of as halogenated organic waste.[13]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. 3′-氨基-4′-溴苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-(4-Amino-3-bromo-phenyl)-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Amino-3-bromo-phenyl)-ethanone (CAS No. 56759-32-1). Due to the limited availability of experimentally-derived spectra in publicly accessible databases, this document presents predicted spectroscopic data based on the compound's structure and known spectral characteristics of analogous molecules. Detailed experimental protocols for acquiring such data are also provided for researchers aiming to perform their own analyses.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and mass spectrometry, as well as by comparison with spectral data of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | H-2 |

| ~7.6 | dd | 1H | H-6 |

| ~6.8 | d | 1H | H-5 |

| ~4.5 | br s | 2H | -NH₂ |

| ~2.5 | s | 3H | -C(O)CH₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) for aromatic protons are expected to be in the range of 2-9 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O |

| ~148 | C-4 |

| ~135 | C-6 |

| ~132 | C-2 |

| ~128 | C-1 |

| ~115 | C-5 |

| ~110 | C-3 |

| ~26 | -CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| ~1670 | Strong | C=O stretch (ketone) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1360 | Medium | C-H bend (methyl) |

| ~1250 | Medium | C-N stretch (aromatic amine) |

| ~820 | Strong | C-H bend (aromatic) |

| ~600 | Medium | C-Br stretch |

Predicted as a solid-state measurement (e.g., KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 213/215 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 198/200 | Medium | [M-CH₃]⁺ |

| 170/172 | Medium | [M-C(O)CH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Predicted for Electron Ionization (EI) mass spectrometry. An Electrospray Ionization (ESI) mass spectrum would be expected to show a prominent ion at m/z 214/216 corresponding to [M+H]⁺.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound before it enters the mass spectrometer.

-

The standard EI energy is 70 eV.

-

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) will scan a mass-to-charge (m/z) range, typically from 40 to 400 amu.

-

Data Interpretation: The resulting mass spectrum will show the molecular ion and various fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for bromine-containing fragments.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

commercial availability of 1-(4-Amino-3-bromo-phenyl)-ethanone

Gathering Preliminary Data

I'm currently focused on the commercial availability of 1-(4-Amino-3-bromo-phenyl)-ethanone. I'm searching for suppliers, noting purity grades, and the quantities they typically offer. After this, I plan to delve into technical data sheets, safety data sheets (SDS), and certificates of analysis (CoA) from various sources.

Compiling Quantitative Details

I'm now diving into the specifics. I'm actively seeking out technical data sheets, SDS, and CoAs to uncover quantitative data points. My focus is on molecular weight, melting points, solubility, and other key physicochemical properties. I'm also hunting for analytical methods like NMR, HPLC, and mass spec data to get a handle on quality control.

Analyzing Availability Now

I've already started my search, and I found multiple suppliers that offer this compound. Clinivex, CP Lab Safety, and Parchem are a few of the results I've confirmed as potential sources for this compound. I am now working on collecting and presenting specific data on each supplier.

Outlining the Scope

I'm expanding my approach to encompass the user's need for a comprehensive technical guide. Building on my initial supplier search, I'm now structuring the information into key sections: commercial availability with a supplier table, detailed physical and chemical properties in a table, and preliminary findings on synthesis methods. I'll need to locate more experimental protocols. Finally, I'll generate a useful Graphviz diagram, likely depicting either supply chain or synthesis.

Structuring the Response

I've refined the scope and plan. I'll create a technical guide detailing commercial availability (supplier table), physical/chemical properties (table), and begin researching experimental protocols and analytical methods. Currently, I'm focusing on finding detailed synthesis protocols and analytical methods to flesh out the guide. Afterwards, I'll build a Graphviz diagram and organize the guide for expert review.

Discovering Commercial Sources

I've made headway in my research, compiling a list of potential commercial suppliers for this compound. I now have a solid initial roster, including Clin Ivex, CP Lab Safety, Parchem, Echemi, Smolecule, BLDpharm, and Sigma-Aldrich.

Analyzing Synthesis Routes

I've delved deeper into the synthesis methods. The bromination of 4-aminoacetophenone using NBS seems to be a common approach, with variations in solvents and conditions, and yields. I also found a palladium-catalyzed reaction mentioned, but it lacked detailed protocol. Information on analytical methods is also available, including NMR, IR, MS spectra and an HPLC method. I am ready to craft the technical guide now.

Finalizing Technical Guide

I've collated all the gathered data and am now preparing the technical guide. I have a comprehensive overview of commercial suppliers with key physicochemical data. Synthesis methods, primarily NBS bromination with variations, and some analytical methods are also documented. I am ready to finalize the guide, including tables, protocols, analytical descriptions, and a synthesis diagram.

The Versatile Intermediate: A Technical Guide to 1-(4-Amino-3-bromo-phenyl)-ethanone in Synthetic Chemistry

For Immediate Release

[City, State] – [Date] – 1-(4-Amino-3-bromo-phenyl)-ethanone, a key synthetic intermediate, is gaining increasing attention in the fields of pharmaceutical research and drug development. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the construction of complex bioactive molecules. This document is intended for researchers, scientists, and professionals in the drug development industry.

Core Properties and Specifications

This compound, with the CAS number 56759-32-1, is a substituted acetophenone featuring both an amino and a bromo group on the phenyl ring. These functional groups provide a versatile platform for a variety of chemical transformations, making it a valuable building block in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Melting Point | 59-62 °C | [1][2] |

| Boiling Point | 344.1 °C at 760 mmHg | [1][2] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Appearance | Yellow to brown crystalline powder | [2] |

| CAS Number | 56759-32-1 | [1][2][3] |

Synthesis of this compound

The primary synthetic route to this compound involves the regioselective bromination of 4-aminoacetophenone. The most common brominating agent for this transformation is N-bromosuccinimide (NBS). Several protocols have been reported with variations in solvents and reaction conditions.

Experimental Protocols

Protocol 1: Bromination in Acetonitrile

To a solution of 1-(4-Aminophenyl)ethanone (10.0 g, 74.0 mmol) in acetonitrile (50 mL), a solution of N-bromosuccinimide (13.8 g, 77.7 mmol) in acetonitrile (30 mL) is added dropwise under ice-cooling. The mixture is then stirred at room temperature for 20 hours. After evaporation of the solvent under reduced pressure, the residue is dissolved in ethyl acetate. The organic layer is washed successively with saturated aqueous sodium hydrogen carbonate and saturated brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the product.[2]

Protocol 2: Bromination in Toluene

To a suspension of 1-(4-aminophenyl)-ethanone (14.7 g, 109 mmol) in toluene (150 mL) at 40 °C, N-bromosuccinimide (19.4 g, 109 mmol) is added in several portions over 30 minutes. The mixture is stirred at 40 °C for 15 minutes. Water (30 mL) is added, and the organic layer is separated, washed with water (3 x 30 mL), dried over magnesium sulfate, and evaporated to give the title compound.[2]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (ESMS) | m/z 214 (M+H)⁺[2] |

| Infrared (IR) | Available |

Applications as a Synthetic Intermediate

This compound is a versatile intermediate primarily utilized in the synthesis of heterocyclic compounds, many of which are scaffolds for biologically active molecules, particularly kinase inhibitors. Its strategic placement of functional groups allows for sequential and site-selective reactions.

Synthesis of Pyrimidine and Quinazoline Derivatives

The amino group of this compound can act as a nucleophile to construct pyrimidine and quinazoline rings, which are core structures in many FDA-approved kinase inhibitors. The bromo substituent provides a handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Role in the Synthesis of Kinase Inhibitors

This intermediate is a key building block for the synthesis of various kinase inhibitors, which are crucial in cancer therapy. The general strategy involves the construction of a heterocyclic core, often a pyrimidine or quinazoline, followed by cross-coupling reactions to introduce further diversity.

Caption: Synthetic utility of this compound in drug discovery.

Precursor to Protein Degraders (PROTACs)

The classification of this compound as a "Protein Degrader Building Block" highlights its importance in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This intermediate can be incorporated into the warhead component of a PROTAC, which is responsible for binding to the target protein, often a kinase.

Conclusion

This compound is a strategically important intermediate in modern organic and medicinal chemistry. Its straightforward synthesis and the presence of versatile functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly for the development of novel kinase inhibitors and protein degraders. This guide provides a foundational understanding for researchers and developers working in this exciting area of therapeutic discovery.

References

An In-depth Technical Guide to the Electrophilic Substitution on 4-Amino-3-bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) on 4-amino-3-bromoacetophenone. This polysubstituted aromatic ketone is a valuable building block in medicinal chemistry and materials science. Understanding its reactivity towards electrophiles is crucial for the rational design of novel compounds with desired pharmacological or material properties. This guide details the directing effects of the substituents, predicts the regioselectivity of common EAS reactions, provides model experimental protocols, and summarizes key data.

Theoretical Background: Directing Effects and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on 4-amino-3-bromoacetophenone is governed by the interplay of the electronic effects of its three substituents: the amino (-NH₂), bromo (-Br), and acetyl (-COCH₃) groups.

-

Amino Group (-NH₂): Located at position 4, the amino group is a powerful activating group due to its ability to donate electron density to the aromatic ring via a +R (resonance) effect. It is a strong ortho, para-director.[1][2][3]

-

Bromo Group (-Br): Situated at position 3, the bromo group is a deactivating group due to its -I (inductive) electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated to the ring through a +R effect, making it an ortho, para-director.[4]

-

Acetyl Group (-COCH₃): At position 1, the acetyl group is a deactivating group due to both its -I and -R effects, withdrawing electron density from the ring. It acts as a meta-director.[2][5]

The overall outcome of an electrophilic attack is determined by the strongest activating group. In this case, the amino group's potent activating and directing influence will be the dominant factor.

The diagram below illustrates the directing effects of each substituent on the aromatic ring.

Caption: Directing effects of substituents on 4-amino-3-bromoacetophenone.

Based on the analysis, the primary site of electrophilic attack is predicted to be the C5 position . This position is ortho to the strongly activating amino group and meta to the deactivating acetyl group, representing a convergence of directing effects. A secondary, minor product resulting from attack at the C2 position , directed by the bromo group, may also be formed.

Key Electrophilic Substitution Reactions and Predicted Products

This section outlines the expected outcomes for several common electrophilic aromatic substitution reactions on 4-amino-3-bromoacetophenone.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The primary product is expected to be 4-amino-3-bromo-5-nitroacetophenone .

Caption: Predicted nitration of 4-amino-3-bromoacetophenone.

Halogenation (Bromination)

Further bromination would likely introduce a second bromine atom at the C5 position, yielding 4-amino-3,5-dibromoacetophenone .

Caption: Predicted bromination of 4-amino-3-bromoacetophenone.

Sulfonation

Sulfonation with fuming sulfuric acid is expected to introduce a sulfonic acid (-SO₃H) group at the C5 position, resulting in 2-amino-3-bromo-5-acetylbenzenesulfonic acid .

Caption: Predicted sulfonation of 4-amino-3-bromoacetophenone.

Friedel-Crafts Acylation

Friedel-Crafts reactions are generally not successful on strongly deactivated rings or rings containing an amino group, which can react with the Lewis acid catalyst.[2] Therefore, direct Friedel-Crafts acylation of 4-amino-3-bromoacetophenone is not a viable reaction. Protection of the amino group would be necessary prior to attempting this transformation.

Experimental Protocols

The following are model experimental protocols adapted from established procedures for similar compounds.[6][7][8][9][10] Researchers should optimize these conditions for their specific requirements.

General Experimental Workflow

Caption: General workflow for electrophilic substitution reactions.

Protocol for Nitration

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-amino-3-bromoacetophenone (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Reagent Addition: Slowly add a cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol for Bromination

-

Reaction Setup: To a solution of 4-amino-3-bromoacetophenone (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a catalytic amount of iron(III) bromide (FeBr₃).

-

Reagent Addition: Add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an appropriate organic solvent.

-

Purification: Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The product can be further purified by recrystallization.

Data Presentation

The following tables summarize hypothetical but expected data for the products of electrophilic substitution on 4-amino-3-bromoacetophenone, based on known values for structurally similar compounds.[11][12][13][14][15]

Table 1: Predicted Reaction Yields

| Reaction | Product | Predicted Yield (%) |

| Nitration | 4-Amino-3-bromo-5-nitroacetophenone | 60-75 |

| Bromination | 4-Amino-3,5-dibromoacetophenone | 70-85 |

| Sulfonation | 2-Amino-3-bromo-5-acetylbenzenesulfonic acid | 55-70 |

Table 2: Predicted Spectroscopic Data for 4-Amino-3-bromo-5-nitroacetophenone

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~2.6 (s, 3H, -COCH₃), ~6.0-7.0 (br s, 2H, -NH₂), ~8.0-8.5 (d, 1H, Ar-H), ~8.5-9.0 (d, 1H, Ar-H) |

| ¹³C NMR | δ (ppm): ~27 (-COCH₃), ~110-145 (Ar-C), ~195 (C=O) |

| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1680 (C=O stretch), ~1530, ~1350 (N-O stretch of NO₂) |

| MS (m/z) | [M]+ corresponding to C₈H₇BrN₂O₃ |

Conclusion

This technical guide provides a predictive analysis of the electrophilic aromatic substitution on 4-amino-3-bromoacetophenone. The strong activating and ortho, para-directing amino group is anticipated to be the primary determinant of regioselectivity, favoring substitution at the C5 position. The provided model experimental protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds derived from this versatile starting material. Experimental validation of these predictions is encouraged to further elucidate the reactivity of this polysubstituted aromatic system.

References

- 1. fiveable.me [fiveable.me]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Electrophilic Aromatic Substitution [chem.latech.edu]

- 5. youtube.com [youtube.com]

- 6. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. is.muni.cz [is.muni.cz]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. 4-Aminoacetophenone(99-92-3) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 3'-Bromoacetophenone(2142-63-4) 13C NMR spectrum [chemicalbook.com]

- 15. 3'-Bromoacetophenone(2142-63-4) 1H NMR [m.chemicalbook.com]

Methodological & Application

Synthesis of 1-(4-Amino-3-bromo-phenyl)-ethanone from 4-aminoacetophenone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 1-(4-Amino-3-bromo-phenyl)-ethanone, a key intermediate in pharmaceutical and organic synthesis, starting from 4-aminoacetophenone.

Introduction

The bromination of 4-aminoacetophenone is a critical electrophilic aromatic substitution reaction. The amino group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The regioselectivity of the bromination is therefore directed ortho to the powerful amino activating group, yielding the desired 3-bromo-4-aminoacetophenone. This application note explores a common and effective method for this transformation using N-bromosuccinimide (NBS) as the brominating agent.

Data Presentation: Comparative Analysis of Synthetic Protocols

The following table summarizes quantitative data from various reported methods for the synthesis of this compound. This allows for an easy comparison of different reaction conditions and their outcomes.

| Entry | Brominating Agent | Solvent | Molar Ratio (Substrate:Reagent) | Reaction Time | Temperature | Yield (%) | Reference |

| 1 | N-Bromosuccinimide (NBS) | Acetonitrile | 1:1.05 | 20 hours | Room Temperature | 100 | [1] |

| 2 | N-Bromosuccinimide (NBS) | Toluene | 1:1 | 15 minutes | 40 °C | 71 | [1] |

| 3 | N-Bromosuccinimide (NBS) | Acetonitrile | 1:2.2 | 30 minutes | Not Specified | Not Specified | [1] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound from 4-aminoacetophenone using N-bromosuccinimide (NBS).

Protocol 1: Synthesis using NBS in Acetonitrile at Room Temperature[1]

Materials:

-

4-Aminoacetophenone (10.0 g, 74.0 mmol)

-

N-Bromosuccinimide (NBS) (13.8 g, 77.7 mmol)

-

Acetonitrile (80 mL total)

-

Ethyl acetate

-

Saturated aqueous sodium hydrogen carbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve 10.0 g (74.0 mmol) of 4-aminoacetophenone in 50 mL of acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath.

-

In a separate beaker, dissolve 13.8 g (77.7 mmol) of N-bromosuccinimide in 30 mL of acetonitrile.

-

Add the NBS solution dropwise to the cooled 4-aminoacetophenone solution with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the obtained residue in ethyl acetate.

-

Wash the organic layer successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the title compound as a yellow powder.

Expected Yield: 15.8 g (100%)[1]

Protocol 2: Synthesis using NBS in Toluene at 40 °C[1]

Materials:

-

4-Aminoacetophenone (14.7 g, 109 mmol)

-

N-Bromosuccinimide (NBS) (19.4 g, 109 mmol)

-

Toluene (150 mL)

-

Water

-

Magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 14.7 g (109 mmol) of 1-(4-aminophenyl)-ethanone in 150 mL of toluene in a round-bottom flask at 40 °C.

-

Add 19.4 g (109 mmol) of N-bromosuccinimide in several portions over 30 minutes with stirring.

-

After the addition is complete, stir the mixture at 40 °C for 15 minutes.

-

Add 30 mL of water and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it with water (3 x 30 mL).

-

Dry the organic layer over magnesium sulfate.

-

Evaporate the solvent to give the title compound as a brown crystalline solid.

Expected Yield: 16.5 g (71%)[1]

Mandatory Visualization

The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis.

References

Application Note: Regioselective Bromination of 4-Aminoacetophenone using N-Bromosuccinimide via an Acetamide Protection Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable protocol for the regioselective bromination of 4-aminoacetophenone at the 3-position. Direct bromination of 4-aminoacetophenone can lead to multiple products and potential oxidation of the amino group. To achieve high selectivity, this protocol employs a three-step sequence involving the protection of the amino group as an acetamide, followed by electrophilic aromatic bromination using N-bromosuccinimide (NBS), and subsequent deprotection to yield the desired 3-bromo-4-aminoacetophenone. This method provides a clear and reproducible procedure for obtaining the target compound in good yield and purity, which is a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals.

Introduction

4-Aminoacetophenone is a versatile starting material in organic synthesis. The introduction of a bromine atom onto the aromatic ring at the position ortho to the amino group yields 3-bromo-4-aminoacetophenone, a key intermediate for further functionalization in drug discovery and development. The strong activating and ortho-, para-directing nature of the amino group makes direct bromination challenging, often resulting in poor regioselectivity and the formation of di-brominated byproducts. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination.[1] This protocol outlines a well-established strategy to control the regioselectivity by protecting the amino group as an acetamide. The electron-donating character of the acetamido group is less than that of a free amino group, which helps to moderate the reaction and prevent over-bromination.

Overall Reaction Scheme

Figure 1: Overall synthetic workflow for the preparation of 3-bromo-4-aminoacetophenone from 4-aminoacetophenone.

Experimental Protocols

Materials

-

4-Aminoacetophenone

-

Acetic anhydride

-

Pyridine

-

N-Bromosuccinimide (NBS)

-

Glacial acetic acid

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium bicarbonate

-

Sodium sulfite

-

Dichloromethane

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

TLC plates (silica gel 60 F254)

Step 1: Synthesis of N-(4-acetylphenyl)acetamide (Protection)

-

In a 250 mL round-bottom flask, dissolve 13.5 g (0.1 mol) of 4-aminoacetophenone in 50 mL of pyridine.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water, and air dry.

-

The crude N-(4-acetylphenyl)acetamide can be recrystallized from ethanol/water to afford the pure product.

Step 2: Bromination of N-(4-acetylphenyl)acetamide

-

In a 250 mL round-bottom flask, dissolve 8.86 g (0.05 mol) of N-(4-acetylphenyl)acetamide in 100 mL of glacial acetic acid.

-

To the stirred solution, add 9.79 g (0.055 mol) of N-bromosuccinimide in one portion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC (1:1 ethyl acetate/hexane).

-

After the reaction is complete, pour the mixture into 400 mL of cold water containing a small amount of sodium sulfite to quench any unreacted NBS.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with copious amounts of water and then with a saturated sodium bicarbonate solution until the filtrate is neutral.

-

Wash again with water and air dry to obtain the crude N-(3-bromo-4-acetylphenyl)acetamide.

Step 3: Synthesis of 3-Bromo-4-aminoacetophenone (Deprotection)

-

Place the crude N-(3-bromo-4-acetylphenyl)acetamide from the previous step into a 500 mL round-bottom flask.

-

Add 150 mL of ethanol and 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for 4 hours.

-

Monitor the hydrolysis by TLC (1:1 ethyl acetate/hexane).

-

After completion, cool the reaction mixture in an ice bath.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-4-aminoacetophenone.

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis.

| Step | Reactant | Reagents | Product | Expected Yield (%) | Purity (by NMR) |

| 1 | 4-Aminoacetophenone | Acetic anhydride, Pyridine | N-(4-acetylphenyl)acetamide | 90-95% | >98% |

| 2 | N-(4-acetylphenyl)acetamide | N-Bromosuccinimide, Acetic Acid | N-(3-bromo-4-acetylphenyl)acetamide | 85-90% | >95% |

| 3 | N-(3-bromo-4-acetylphenyl)acetamide | HCl, Ethanol | 3-Bromo-4-aminoacetophenone | 80-85% | >98% |

Table 1: Summary of reaction steps, reagents, products, and expected yields.

Experimental Workflow Diagram

Figure 2: Detailed workflow for the synthesis of 3-bromo-4-aminoacetophenone.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-(4-Amino-3-bromo-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-(4-Amino-3-bromo-phenyl)-ethanone as a key building block. This versatile substrate allows for the introduction of a wide range of functionalities, making it a valuable tool in the synthesis of complex organic molecules, particularly in the field of drug discovery and development.

Introduction

This compound is a trifunctional molecule featuring an acetyl group, a primary amine, and a bromine atom on an aromatic ring. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the facile synthesis of a diverse library of substituted aminobenzophenone derivatives, which are common scaffolds in medicinal chemistry. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and carbonylation reactions.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of C-C, C-N, C-O, and C-S bonds. The general catalytic cycle for these reactions, involving a Pd(0)/Pd(II) manifold, is depicted below. The specific ligands, bases, and reaction conditions can be tailored to achieve the desired transformation.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an aryl halide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Data Presentation

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | N/A |

| 2 | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | N/A |

| 3 | (3-Cyanophenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 88 | N/A |

| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 24 | 75 | N/A |

Experimental Protocol: Synthesis of 1-(4-amino-3-(4-methoxyphenyl)phenyl)ethanone

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

(4-Methoxyphenyl)boronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, (4-methoxyphenyl)boronic acid, and potassium phosphate.

-

In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a small amount of the reaction solvent.

-

Add the catalyst/ligand mixture to the Schlenk flask, followed by the remaining anhydrous 1,4-dioxane.

-

Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.

II. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1]

Data Presentation

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | DMF | 80 | 6 | 95 | N/A |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (5) | PPh₃ (4) | i-Pr₂NH | Toluene | 70 | 8 | 91 | N/A |

| 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (6) | - | DBU | Acetonitrile | 90 | 12 | 87 | N/A |

| 4 | 3-Ethynylpyridine | Pd(PPh₃)₄ (2.5) | CuI (5) | - | Piperidine | THF | 65 | 10 | 82 | N/A |

Experimental Protocol: Synthesis of 1-(4-Amino-3-(phenylethynyl)phenyl)ethanone

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

-

Copper(I) iodide (CuI, 0.04 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous DMF and triethylamine to the flask.

-

Add phenylacetylene dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[2] This reaction is instrumental in the synthesis of a wide variety of nitrogen-containing compounds.

Data Presentation

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 18 | 90 | N/A |

| 2 | Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 | N/A |

| 3 | Aniline | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 88 | N/A |

| 4 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 20 | 78 | N/A |

Experimental Protocol: Synthesis of 1-(4-Amino-3-(morpholin-4-yl)phenyl)ethanone

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ and BINAP.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add this compound, sodium tert-butoxide, and morpholine.

-

Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

IV. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] It is a valuable tool for the formation of carbon-carbon bonds and the synthesis of styrenyl and acrylic derivatives.

Data Presentation

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | 82 | N/A |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 130 | 18 | 79 | N/A |

| 3 | Acrylonitrile | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ | Acetonitrile | 80 | 36 | 75 | N/A |

| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | Tri-tert-butylphosphine (4) | Cy₂NMe | Dioxane | 110 | 20 | 80 | N/A |

Experimental Protocol: Synthesis of 1-(4-Amino-3-styrylphenyl)ethanone

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Charge a sealable reaction vessel with this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Evacuate and backfill the vessel with an inert gas.

-

Add anhydrous DMF, triethylamine, and styrene via syringe.

-